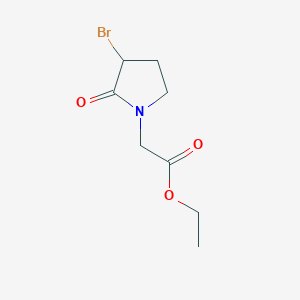

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

Description

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a brominated pyrrolidinone derivative characterized by a five-membered lactam ring (2-pyrrolidinone) substituted with a bromine atom at position 3 and an ethyl ester group at the nitrogen. Its molecular formula is C₈H₁₂BrNO₃, with a molecular weight of 274.09 g/mol .

Properties

IUPAC Name |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRWQADZAJHZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-oxoacetate with 3-bromo-1-pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures (40-70°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of new compounds with different functional groups replacing the bromo group.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a chemical compound utilized in various scientific research fields, demonstrating its versatility across different disciplines. Its applications span chemistry, biology, and industry, making it a valuable intermediate in the synthesis of complex molecules, enzyme inhibition studies, and the production of specialty chemicals.

Scientific Research Applications

Chemistry

this compound serves as a crucial building block in the synthesis of more complex molecules. It can undergo substitution reactions via its bromo group with nucleophiles like amines or thiols, and reduction reactions via its carbonyl group to form corresponding alcohols.

One common method involves reacting ethyl 2-oxoacetate with 3-bromo-1-pyrrolidinone in the presence of a base such as sodium hydride. The reaction is typically performed in an organic solvent like acetonitrile at elevated temperatures (40-70°C) for several hours.

Biology

This compound is valuable in biological studies, particularly those involving enzyme inhibition and protein interactions. The bromo group in this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, which can inhibit or modify their activity. The ester group can also undergo hydrolysis to release the active pyrrolidinone, allowing it to interact with biological targets. this compound has been used as a starting material to synthesize pyrrolidinone derivatives, which improve learning memory and display a protecting effect against the E.E.G. consequence of an overdose of barbiturates and against the reduced performance following brain damage .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. While specific industrial production methods are not widely documented, synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active pyrrolidinone moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidinone Core

Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate (CAS 61516-73-2)

- Structure: Lacks the bromine atom at position 3 of the pyrrolidinone ring.

- Impact: The absence of bromine reduces electrophilicity and molecular weight (C₈H₁₃NO₃, MW 171.19 g/mol). This analog is simpler to synthesize but less reactive in halogen-dependent reactions .

- Applications: Used as a precursor for non-halogenated bioactive molecules.

tert-Butyl 2-(3-Bromo-2-oxopyrrolidin-1-yl)acetate

- Structure : Replaces the ethyl ester with a tert-butyl ester.

- Impact: The bulky tert-butyl group increases steric hindrance, reducing solubility in polar solvents (e.g., water) but improving stability against hydrolysis. Molecular weight: C₁₁H₁₇BrNO₃ (314.17 g/mol) .

- Applications : Preferred in solid-phase synthesis where steric protection of the ester group is critical.

Heterocyclic Ring Modifications

Ethyl 2-(3-Bromo-6-methyl-2-oxopyrazin-1(2H)-yl)acetate (CAS 221136-66-9)

- Structure: Replaces the pyrrolidinone ring with a pyrazinone ring (two nitrogen atoms at positions 1 and 4) and adds a methyl group at position 4.

- Impact: The pyrazinone ring introduces conjugation and hydrogen-bonding capabilities. The methyl group enhances lipophilicity (logP ≈ 1.8 vs. 1.2 for the pyrrolidinone analog). Molecular weight: C₉H₁₁BrN₂O₃ (299.10 g/mol) .

- Applications: Explored in kinase inhibitor design due to pyrazinone’s affinity for ATP-binding pockets.

Ethyl 2-(5-Bromo-2-oxoindolin-1-yl)acetate

- Structure: Substitutes the pyrrolidinone with an indole ring (aromatic system) brominated at position 3.

- Impact: The indole’s aromaticity increases UV absorbance (λmax ~ 280 nm) and stabilizes charge-transfer complexes. Bromine’s position on the indole directs electrophilic substitution to position 5. Molecular weight: C₁₂H₁₁BrNO₃ (322.13 g/mol) .

- Applications : Used in photodynamic therapy and as a fluorescent probe.

Physical and Spectroscopic Properties

*logP values estimated via computational methods (e.g., XLogP3).

Biological Activity

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is known for its diverse biological properties. The bromo substituent at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 5-oxopyrrolidine were evaluated for their cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The following table summarizes the findings from these studies:

| Compound | Cell Line | Viability (%) | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | A549 | 78–86% post-treatment | Not specified | Weak anticancer activity observed |

| Compound 4 (hydrazide derivative) | A549 | Not statistically significant | Not specified | Reduced viability compared to starting compound |

| Compound 6 (4-chlorophenyl substitution) | A549 | 64% | Not specified | Enhanced anticancer activity |

| Compound 8 (4-dimethylamino phenyl) | A549 | Significantly reduced viability | Not specified | Most potent among tested compounds |

The studies indicated that while this compound exhibited weak anticancer activity, modifications such as halogen substitutions significantly impacted its effectiveness against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown promise in antimicrobial applications. Research into the biological activity of pyrrolidine derivatives has indicated their potential as antimicrobial agents targeting multidrug-resistant Gram-positive bacteria. The following table presents relevant findings:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Moderate activity |

| Compound X (related derivative) | Escherichia coli | 16 µg/mL | Strong activity |

| Compound Y (related derivative) | Pseudomonas aeruginosa | 64 µg/mL | Weak activity |

This data suggests that while this compound has moderate antimicrobial properties, further structural optimization may enhance its efficacy.

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of various pyrrolidine derivatives demonstrated that specific substitutions on the pyrrolidine ring can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups increased cytotoxicity against cancer cell lines, while electron-donating groups tended to decrease activity.

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models have shown that certain derivatives of this compound can reduce tumor burden effectively when administered at specific dosages. For example, a related compound demonstrated a reduction in tumor size by over 70% in murine models, suggesting a promising avenue for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyrrolidinone derivatives with bromoacetate esters in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours is a common approach . Yield optimization requires monitoring reaction temperature, stoichiometry of reagents (e.g., 1:1.2 molar ratio of pyrrolidinone to bromoacetate), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using TLC and melting point analysis.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- 1H NMR : Identify peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2O), the pyrrolidinone ring (δ ~3.0–3.5 ppm for N–CH2, δ ~2.5–3.0 ppm for Br–C–CH2), and the carbonyl groups (δ ~170–175 ppm in 13C NMR) .

- IR : Confirm ester C=O (~1740 cm⁻¹) and lactam C=O (~1680 cm⁻¹) stretches.

- MS : Use ESI-MS to detect molecular ion [M+H]+ and fragmentation patterns (e.g., loss of ethyl group or bromine).

Q. What are the primary research applications of this compound in metabolic or pharmacological studies?

- Methodological Answer : The bromopyrrolidinone core is a bioactive scaffold. Applications include:

- Enzyme inhibition studies : Test against proteases or kinases via fluorometric assays (e.g., Caspase-3 inhibition ).

- Metabolic profiling : Use as a reference standard in LC-MS/MS to track metabolic pathways .

Advanced Research Questions

Q. How can crystallographic data (e.g., X-ray diffraction) resolve conformational ambiguities in the pyrrolidinone ring?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures with SHELXL .

- Ring puckering analysis : Apply Cremer-Pople parameters (θ, φ) to quantify non-planarity . For example, θ > 20° indicates significant puckering.

- Visualization : Generate ORTEP diagrams using OLEX2 or Mercury to highlight bromine and carbonyl positions .

Q. How to address discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the lactam moiety?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries (B3LYP/6-31G*) with X-ray data. Use Platon/CHECKCIF to flag outliers (>0.05 Å deviations) .

- Crystal packing effects : Analyze hydrogen bonding (e.g., C=O···H–N interactions) that may distort bond lengths.

Q. What strategies mitigate bromine-induced radiation damage during X-ray data collection?

- Methodological Answer :

- Cryocooling : Maintain crystals at 100 K to reduce decay.

- Dose reduction : Use a microfocus X-ray source (e.g., Synchrotron) with attenuated beam intensity.

- Rapid data collection : Limit exposure to <1 s per frame .

Q. How to analyze regioselectivity in bromination reactions of pyrrolidinone derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.